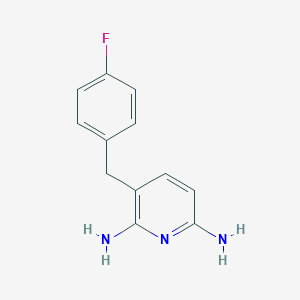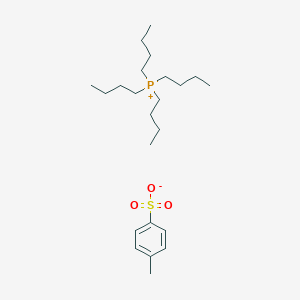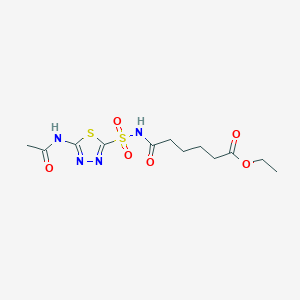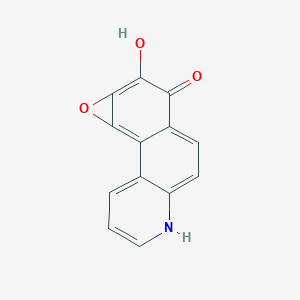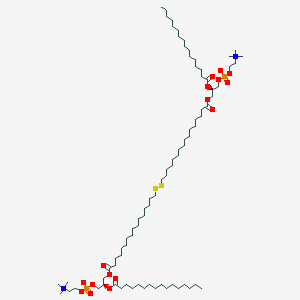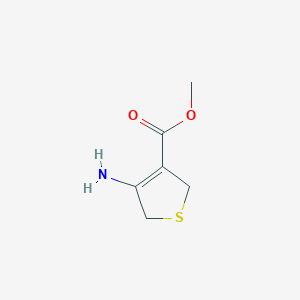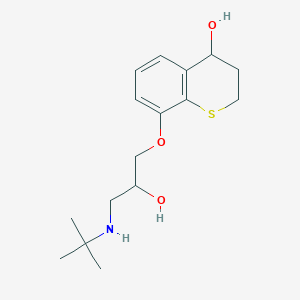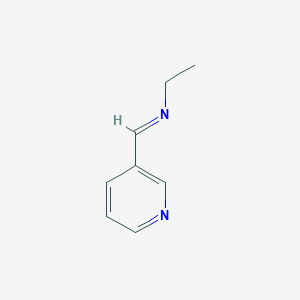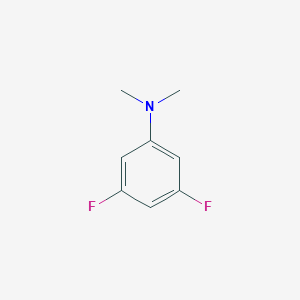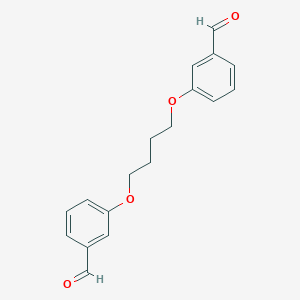
1,4-Bis(3-formylphenoxy)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-formylphenoxy)butane, also known as BFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFPB is a symmetrical molecule that contains two formyl groups and two phenoxy groups connected by a butane backbone. This compound can be synthesized through a simple and efficient method, making it an attractive option for researchers who wish to study its properties and potential uses.
作用机制
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 1,4-Bis(3-formylphenoxy)butane has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, 1,4-Bis(3-formylphenoxy)butane has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
生化和生理效应
1,4-Bis(3-formylphenoxy)butane has been shown to have minimal toxicity in vitro and in vivo, making it a promising compound for further investigation. 1,4-Bis(3-formylphenoxy)butane has been found to have low cytotoxicity in normal cells, indicating that it may have a favorable therapeutic index. Additionally, 1,4-Bis(3-formylphenoxy)butane has been shown to have good stability in various biological environments, suggesting that it may have potential for use in vivo.
实验室实验的优点和局限性
1,4-Bis(3-formylphenoxy)butane has several advantages for use in laboratory experiments, including its high purity and yield, low toxicity, and stability in biological environments. However, 1,4-Bis(3-formylphenoxy)butane also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Additionally, 1,4-Bis(3-formylphenoxy)butane may require further modification to enhance its selectivity and potency as an anticancer agent.
未来方向
There are several future directions for research on 1,4-Bis(3-formylphenoxy)butane. One potential area of investigation is the development of 1,4-Bis(3-formylphenoxy)butane-based materials with novel properties and applications. Another area of interest is the optimization of 1,4-Bis(3-formylphenoxy)butane as an anticancer agent, through structural modifications and combination with other therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-Bis(3-formylphenoxy)butane and its potential for use in other diseases beyond cancer.
Conclusion
1,4-Bis(3-formylphenoxy)butane is a promising compound for scientific research, due to its potential applications in various fields and its efficient synthesis method. 1,4-Bis(3-formylphenoxy)butane has shown potential as a building block for functional materials, a reagent in organic chemistry, and an anticancer agent. While further investigation is needed to fully understand its properties and potential uses, 1,4-Bis(3-formylphenoxy)butane holds promise as a valuable tool for scientific research.
合成方法
The synthesis of 1,4-Bis(3-formylphenoxy)butane involves the reaction between 3-bromoanisole and 3-formylphenylboronic acid, followed by a Suzuki coupling reaction with 1,4-dibromobutane. This method yields 1,4-Bis(3-formylphenoxy)butane with a high purity and yield, making it a cost-effective and practical approach for large-scale production.
科学研究应用
1,4-Bis(3-formylphenoxy)butane has shown potential in various scientific research fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, 1,4-Bis(3-formylphenoxy)butane has been used as a building block for the synthesis of functional materials, such as polymers and liquid crystals. In organic chemistry, 1,4-Bis(3-formylphenoxy)butane has been utilized as a reagent in various reactions, such as the synthesis of benzofurans and indoles. In medicinal chemistry, 1,4-Bis(3-formylphenoxy)butane has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
121799-26-6 |
|---|---|
产品名称 |
1,4-Bis(3-formylphenoxy)butane |
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
InChI 键 |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
规范 SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
同义词 |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



